molecular formula C16H15F3N2O4S B2575298 N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE CAS No. 1421475-30-0

N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE

Cat. No.: B2575298
CAS No.: 1421475-30-0
M. Wt: 388.36
InChI Key: JFNIDCIMWILHSJ-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-3-(thiophen-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a structurally complex molecule featuring a central ethanediamide backbone substituted with a 3-hydroxypropyl-thiophene moiety and a 4-trifluoromethoxyphenyl group. The ethanediamide (N,N'-disubstituted oxamide) functional group is notable for its hydrogen-bonding capacity, which is critical in drug design for enhancing target binding and solubility . The thiophene ring, an electron-rich heterocycle, may facilitate π-π interactions with biological targets, while the trifluoromethoxy group increases lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-11-5-3-10(4-6-11)21-15(24)14(23)20-8-7-12(22)13-2-1-9-26-13/h1-6,9,12,22H,7-8H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNIDCIMWILHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE typically involves multiple steps, including the formation of the thiophene ring and the introduction of the trifluoromethoxy phenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can yield alcohol derivatives.

Mechanism of Action

The mechanism of action of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethoxy phenyl group can interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogs identified in the evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences from Target Compound Potential Applications/Notes References
Target Compound Ethanediamide, 3-hydroxypropyl-thiophene, 4-trifluoromethoxyphenyl ~407.38* Reference for comparison Pharmaceutical candidate -
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Impurity) Thiophen-2-yl, hydroxypropyl, methylamino ~197.28* Lacks ethanediamide and trifluoromethoxy groups; simpler structure Impurity in drospirenone synthesis
N′-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}thiophene-2-carbohydrazide Thiophene, trifluoromethylbenzyl, chlorophenoxy, carbohydrazide ~523.91* Carbohydrazide instead of ethanediamide; chlorophenoxy vs. trifluoromethoxyphenyl Bioactive intermediate (unconfirmed)
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide Thiophene, sulfonyl, dichlorobenzyl, trifluoromethoxyphenyl 525.34 Sulfonyl linker vs. ethanediamide; dichlorobenzyl adds steric bulk Enzyme inhibitor (hypothetical)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)thiazolo-triazol-3-yl]sulfanyl]propanamide Benzothiazole, chlorophenyl-thiazolo-triazole, propanamide ~592.08* Benzothiazole and triazole heterocycles vs. thiophene; propanamide vs. ethanediamide Antifungal/antibacterial (speculative)

*Calculated based on molecular formulas.

Key Research Findings

The trifluoromethoxy group enhances metabolic stability and lipophilicity relative to non-fluorinated substituents (e.g., ’s methylamino-hydroxypropyl-thiophene) .

Heterocyclic Variations: Thiophene’s electron-rich nature may favor π-stacking interactions absent in benzothiazole-containing analogs (), which rely on aromatic nitrogen atoms for binding .

Synthetic Considerations: Impurities like ’s thiophen-2-yl propanol derivative highlight the need for precise purification in synthesizing the target compound’s ethanediamide structure . Steric hindrance from dichlorobenzyl () or benzothiazole () groups may reduce solubility compared to the target’s hydroxypropyl-thiophene moiety .

Biological Activity

N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE is a complex organic compound with potential biological activities. Its unique structural features make it a candidate for various medicinal applications, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The compound is characterized by a thiophene ring, hydroxypropyl group, and a trifluoromethoxy-substituted phenyl group. This combination suggests potential interactions with biological targets, including enzymes and receptors.

Molecular Formula: C17H20F3N3O2S
Molecular Weight: 393.42 g/mol
IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing studies:

  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with similar thiophene structures exhibit antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains, suggesting that this compound may possess similar effects due to its structural attributes.
  • Antioxidant Properties
    • The presence of hydroxy groups in organic compounds often correlates with antioxidant activity. Compounds with thiophene rings have been noted for their ability to scavenge free radicals, which could imply that this compound might also exhibit antioxidant effects.
  • Enzyme Inhibition
    • The compound's potential to interact with enzymes could lead to applications in inhibiting specific biochemical pathways. Studies on related compounds suggest that modifications in the molecular structure can enhance or inhibit enzyme activity, making this compound a subject of interest for drug design.

Case Studies and Research Findings

Various studies have explored the biological activities of compounds structurally similar to this compound.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget Organisms/EnzymesReference
Thiophene Derivative AAntimicrobialStaphylococcus aureus, E. coli
Thiophene Derivative BAntioxidantDPPH Radical Scavenging
Thiophene Derivative CEnzyme InhibitionAcetylcholinesterase

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Binding to Biological Targets: The hydroxy and trifluoromethoxy groups may facilitate binding to specific receptors or enzymes.
  • Modulation of Signaling Pathways: Interaction with cellular signaling pathways could lead to altered cellular responses, contributing to its therapeutic potential.

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